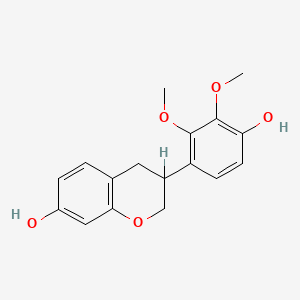
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sphaerosin, also known as (+/-)-sphaerosin or laxifloran, belongs to the class of organic compounds known as 3'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C3' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, sphaerosin is considered to be a flavonoid lipid molecule. Sphaerosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sphaerosin is primarily located in the membrane (predicted from logP). Outside of the human body, sphaerosin can be found in a number of food items such as hyacinth bean, yellow wax bean, common bean, and pulses. This makes sphaerosin a potential biomarker for the consumption of these food products.
Q & A
Basic Research Questions
Q. What are the primary natural sources of 7,4'-Dihydroxy-2',3'-dimethoxyisoflavan, and how is it isolated?
The compound has been isolated from plant roots, such as S. grandiflora, using techniques like column chromatography with silica gel and Sephadex LH-20, followed by structural elucidation via NMR and mass spectrometry . Other sources include Astragalus species, where methanol extraction and preparative HPLC are employed .
Q. What spectroscopic methods are critical for confirming its structure?
Key methods include:
- 1D/2D NMR (e.g., 1H, 13C, COSY, HMBC) to assign hydroxyl, methoxy, and isoflavan backbone positions .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C17H18O5) .
- ECD data for stereochemical determination in chiral analogs .
Q. Which analytical techniques are used for quantitative analysis in plant matrices?
HPLC coupled with charged aerosol detection (CAD) enables simultaneous quantification alongside other flavonoids (e.g., astragalosides) using a C18 column and gradient elution with acetonitrile/water . Method validation includes linearity (R2>0.99) and recovery rates (95–105%) .
Q. What preliminary biological activities have been reported?
- Antituberculosis : MIC values of 0.184 µM against M. tuberculosis H37Rv .
- Antioxidant : ROS scavenging in heartwood extracts, measured via DPPH and ABTS assays .
- Antiglycation : Inhibition of advanced glycation end-products (AGEs) in Astragalus studies .
Advanced Research Questions
Q. How to design assays for evaluating antimycobacterial activity?
- MIC determination : Use microdilution assays in Middlebrook 7H9 broth with M. tuberculosis H37Rv, comparing growth inhibition to positive controls (e.g., rifampicin) .
- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., Vero cells) to assess selectivity .
Q. What strategies address discrepancies in bioactivity data across studies?
- Standardization of assays : Ensure consistent inoculum size, solvent controls, and endpoint measurements (e.g., resazurin reduction for MIC) .
- Structural validation : Confirm compound purity via HPLC and spectroscopic coherence to rule out degradation .
Q. How can SAR studies optimize its bioactivity?
- Modification of substituents : Compare analogs like 7,2'-dihydroxy-3',4'-dimethoxyisoflavan (isomucronulatol) to assess the impact of methoxy/hydroxy group positioning on antituberculosis and antioxidant activities .
- Glucosylation : Evaluate derivatives (e.g., 3-O-β-D-glucopyranoside) for improved solubility and bioavailability .
Q. What mechanistic insights exist for its antioxidant effects?
- ROS scavenging : Quantify hydrogen peroxide and superoxide radical neutralization via fluorometric assays .
- Metal chelation : Use UV-Vis spectroscopy to assess iron-binding capacity, a key mechanism in preventing oxidative stress .
Q. How to validate predictive computational models for physicochemical properties?
- ACD/Labs Percepta Platform : Predict logP, solubility, and pKa using QSPR models, then cross-validate with experimental HPLC retention times and shake-flask solubility tests .
Q. Methodological Considerations
Q. What are the challenges in isolating isoflavans from complex plant extracts?
- Co-elution issues : Address via orthogonal chromatography (e.g., reverse-phase HPLC followed by hydrophilic interaction chromatography) .
- Low abundance : Enrich using solid-phase extraction (SPE) with C18 cartridges prior to structural analysis .
Q. How to ensure reproducibility in antiglycation assays?
- Standardized substrates : Use bovine serum albumin (BSA) and methylglyoxal under controlled glycation conditions (37°C, 72 hours) .
- Fluorescence quantification : Monitor AGE-specific fluorescence at λex=370nm,λem=440nm .
特性
CAS番号 |
27973-50-8 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC名 |
3-(4-hydroxy-2,3-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H18O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 |
InChIキー |
HHNUTZFOMIAQMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1OC)O)C2CC3=C(C=C(C=C3)O)OC2 |
正規SMILES |
COC1=C(C=CC(=C1OC)O)C2CC3=C(C=C(C=C3)O)OC2 |
外観 |
Solid powder |
melting_point |
170-171°C |
Key on ui other cas no. |
52305-06-3 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Laxifloran; Laxifloran, (+/-)-; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















